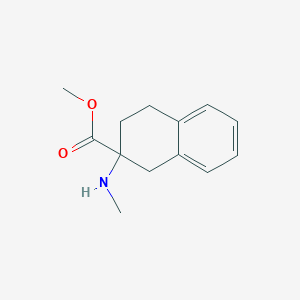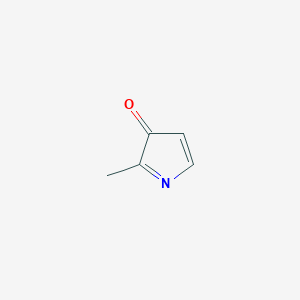![molecular formula C15H14BrNO3 B12634226 5-[(4-Bromophenyl)methoxy]-1,3-dimethyl-2-nitrobenzene](/img/structure/B12634226.png)
5-[(4-Bromophenyl)methoxy]-1,3-dimethyl-2-nitrobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(4-Bromophenyl)methoxy]-1,3-dimethyl-2-nitrobenzene is an organic compound characterized by the presence of a bromophenyl group, a methoxy group, and a nitrobenzene moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Bromophenyl)methoxy]-1,3-dimethyl-2-nitrobenzene typically involves multiple steps. One common method includes the nitration of 1,3-dimethylbenzene to introduce the nitro group, followed by bromination to add the bromophenyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimize by-products.
化学反応の分析
Types of Reactions
5-[(4-Bromophenyl)methoxy]-1,3-dimethyl-2-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The bromophenyl group can participate in reduction reactions to form different derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution of the methoxy group can produce various ethers .
科学的研究の応用
5-[(4-Bromophenyl)methoxy]-1,3-dimethyl-2-nitrobenzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 5-[(4-Bromophenyl)methoxy]-1,3-dimethyl-2-nitrobenzene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The bromophenyl group may enhance binding affinity to certain receptors or enzymes, influencing biological pathways .
類似化合物との比較
Similar Compounds
4-Bromophenylmethanol: Shares the bromophenyl group but lacks the nitro and methoxy groups.
1,3-Dimethyl-2-nitrobenzene: Contains the nitrobenzene moiety but lacks the bromophenyl and methoxy groups.
4-Bromo-1,3-dimethylbenzene: Contains the bromophenyl and dimethyl groups but lacks the nitro and methoxy groups.
Uniqueness
5-[(4-Bromophenyl)methoxy]-1,3-dimethyl-2-nitrobenzene is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for various research and industrial applications .
特性
分子式 |
C15H14BrNO3 |
|---|---|
分子量 |
336.18 g/mol |
IUPAC名 |
5-[(4-bromophenyl)methoxy]-1,3-dimethyl-2-nitrobenzene |
InChI |
InChI=1S/C15H14BrNO3/c1-10-7-14(8-11(2)15(10)17(18)19)20-9-12-3-5-13(16)6-4-12/h3-8H,9H2,1-2H3 |
InChIキー |
OJFOHOXDSHZSCJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1[N+](=O)[O-])C)OCC2=CC=C(C=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,3-Diphenyl-3-[2-(phenylselanyl)anilino]prop-2-en-1-one](/img/structure/B12634149.png)
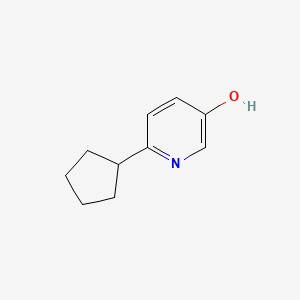
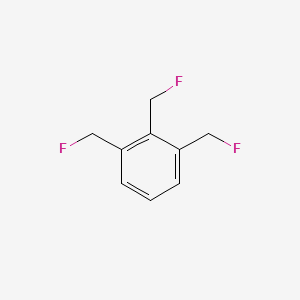
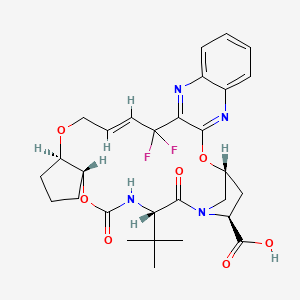
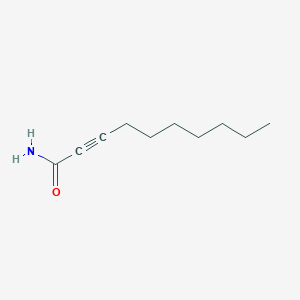
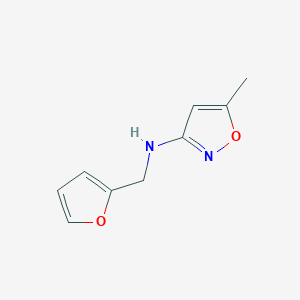
![1H-Indazole-3-carboxylic acid, 1-[(2,3-dichlorophenyl)methyl]-](/img/structure/B12634198.png)
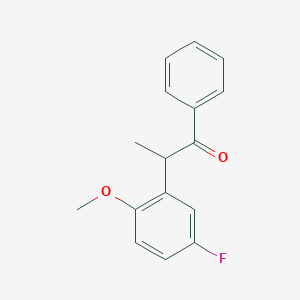
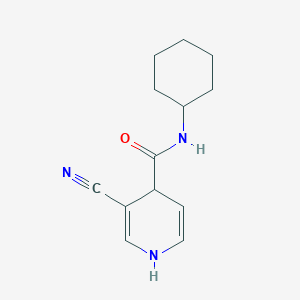

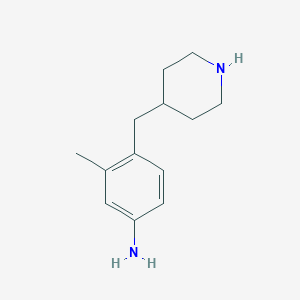
![4,4,5,5-Tetramethyl-2-[2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-3-yl]-1,3,2-dioxaborolane](/img/structure/B12634234.png)
